molecular formula C18H13N3O4S B11219131 7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B11219131
M. Wt: 367.4 g/mol
InChI Key: BEYROILCNWMJRA-UHFFFAOYSA-N
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Description

7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin core with a thiadiazole ring and a methoxyphenyl group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as acetone or acetonitrile, and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone derivative, while reduction of the nitro group can produce an amine derivative .

Scientific Research Applications

7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, thereby exhibiting skin-whitening properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring and the methoxyphenyl group in 7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one distinguishes it from other coumarin derivatives.

Properties

Molecular Formula

C18H13N3O4S

Molecular Weight

367.4 g/mol

IUPAC Name

7-hydroxy-3-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C18H13N3O4S/c1-24-14-5-3-2-4-13(14)19-18-21-20-16(26-18)12-8-10-6-7-11(22)9-15(10)25-17(12)23/h2-9,22H,1H3,(H,19,21)

InChI Key

BEYROILCNWMJRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O

Origin of Product

United States

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